Lower Lipophilicity vs. Positional and Homolog Analogs
The 2-substituted benzoxazole-thio-propionic acid isomer (Target) demonstrates significantly lower lipophilicity compared to both its 3-substituted positional isomer and its next-highest straight-chain homolog (butanoic acid). A lower LogP is often desirable for improving solubility and reducing off-target binding associated with high lipophilicity. The target compound's LogP is 2.37, which is 0.29 and 0.41 log units lower than the 3-propionic acid isomer and the 2-butanoic acid derivative, respectively .
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.37 (predicted) |
| Comparator Or Baseline | Comparator 1: 3-(Benzooxazol-2-ylsulfanyl)propionic acid, LogP = 2.66 (ACD/Labs predicted). Comparator 2: 2-(1,3-Benzoxazol-2-ylthio)butanoic acid, LogP = 2.78 (predicted). |
| Quantified Difference | ΔLogP = -0.29 vs. 3-isomer; ΔLogP = -0.41 vs. butanoic acid analog. |
| Conditions | Values are predicted logP using different predictive platforms, representing the most robust available quantitative differentiation for this compound's physical chemistry. |
Why This Matters
A logP difference of this magnitude directly influences a compound's solubility and permeability profile, guiding the selection of this specific isomer for lead series where lower lipophilicity is a critical optimization parameter.
